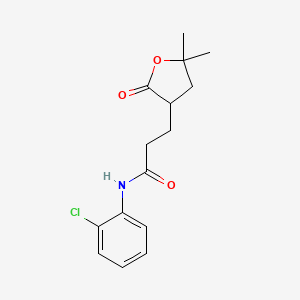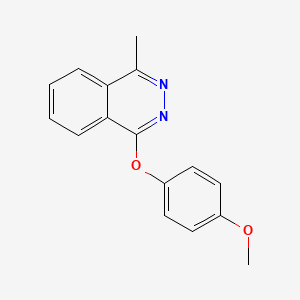![molecular formula C13H6ClN3O4 B4055198 6-(2-chloro-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B4055198.png)
6-(2-chloro-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Vue d'ensemble
Description
6-(2-chloro-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a useful research compound. Its molecular formula is C13H6ClN3O4 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0046834 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Versatile Building Block in Organic Synthesis
The compound has been identified as a valuable precursor for synthesizing 4-substituted 7-azaindole derivatives through reactions with phenolates and activated methylene nucleophiles. This synthesis pathway is significant for the development of pharmaceuticals and other nitrogen-containing heterocyclic compounds, showcasing the compound's utility in facilitating nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Novel Photoluminescent Polymers
Research has also explored the integration of similar pyrrolo[3,4-c]pyrrole-1,4-dione derivatives into π-conjugated polymers and copolymers, leading to materials with promising photoluminescent properties. These materials are synthesized using palladium-catalysed aryl-aryl coupling reactions, displaying strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Structural Analysis and Crystallography
Another facet of research on this compound involves structural studies, particularly in crystallography, to understand the effects of substituents on its molecular structure. Such analyses provide insights into the compound's chromophoric system and its potential applications as pigments or in materials science, emphasizing the role of large substituents at the nitrogen atom on the overall molecular geometry (Fujii et al., 2002).
Propriétés
IUPAC Name |
6-(2-chloro-4-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O4/c14-9-6-7(17(20)21)3-4-10(9)16-12(18)8-2-1-5-15-11(8)13(16)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIYKHTXGYTFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4055117.png)

![N-{3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B4055134.png)
![N-[3-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B4055142.png)
![4-benzyl-1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4055147.png)


![N,N'-diisopropyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4055171.png)
![2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055177.png)

![4-{[2-[acetyl(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4055210.png)
![2-(4-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4055211.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4055215.png)

